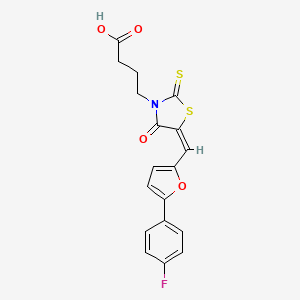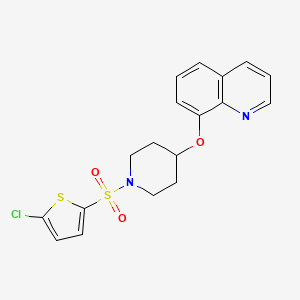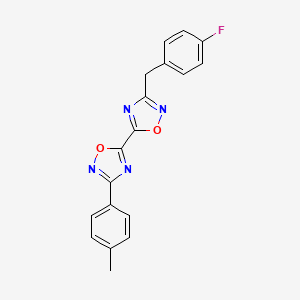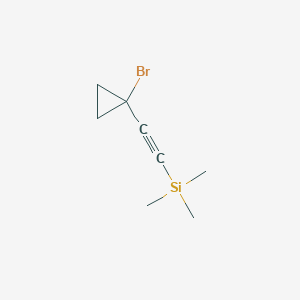
((1-Bromocyclopropyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-Bromocyclopropyl)ethynyl)trimethylsilane, also known as BCTMS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. BCTMS is a highly reactive compound that can be used as a building block for the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is not well understood, but it is believed to act as a nucleophile in organic reactions. ((1-Bromocyclopropyl)ethynyl)trimethylsilane can undergo substitution reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. It can also undergo addition reactions with alkynes and alkenes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. However, it has been reported that ((1-Bromocyclopropyl)ethynyl)trimethylsilane can act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes ((1-Bromocyclopropyl)ethynyl)trimethylsilane a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis is its high reactivity, which allows for the preparation of complex organic molecules in a relatively short amount of time. ((1-Bromocyclopropyl)ethynyl)trimethylsilane is also relatively easy to handle and store compared to other highly reactive compounds. However, one limitation of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane is its high cost, which can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for the use of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis. One potential area of research is the development of new reactions using ((1-Bromocyclopropyl)ethynyl)trimethylsilane as a building block. Another area of research is the development of new drugs based on the acetylcholinesterase inhibitory activity of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. Additionally, further studies are needed to understand the mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane and its potential applications in other fields such as materials science and catalysis.
Conclusion:
((1-Bromocyclopropyl)ethynyl)trimethylsilane is a highly reactive compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used as a building block for the synthesis of various organic molecules and has shown promising results in the development of new drugs for the treatment of Alzheimer's disease. Although there are limitations to its use, the future directions for the research on ((1-Bromocyclopropyl)ethynyl)trimethylsilane are promising, and further studies are needed to fully understand its potential applications.
Synthesemethoden
((1-Bromocyclopropyl)ethynyl)trimethylsilane can be synthesized through a two-step process. The first step involves the reaction of 1,2-dibromocyclopropane with trimethylsilylacetylene in the presence of a base such as potassium tert-butoxide. This reaction leads to the formation of 1-(trimethylsilyl)-2-bromo-1-cyclopropene. In the second step, the intermediate compound is treated with a strong base such as lithium diisopropylamide (LDA) to form ((1-Bromocyclopropyl)ethynyl)trimethylsilane.
Wissenschaftliche Forschungsanwendungen
((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has also been used in the preparation of functionalized cyclopropenes, which are important intermediates in organic synthesis.
Eigenschaften
IUPAC Name |
2-(1-bromocyclopropyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBZXIRFJKWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-Bromocyclopropyl)ethynyl)trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

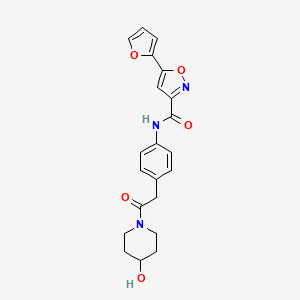
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
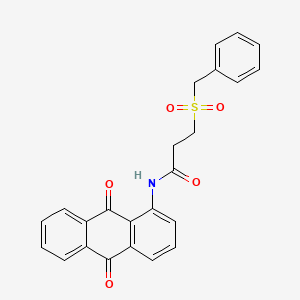
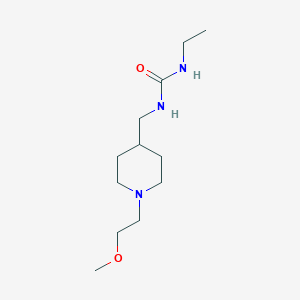
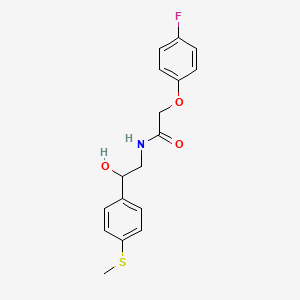
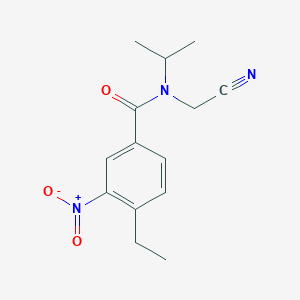
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)
